molecular formula C7H15NS2 B12914861 Ethyl butyldithiocarbamate CAS No. 56134-96-4

Ethyl butyldithiocarbamate

Cat. No.: B12914861
CAS No.: 56134-96-4
M. Wt: 177.3 g/mol
InChI Key: WGMRJSBTYSJRKK-UHFFFAOYSA-N
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Description

Ethyl butyldithiocarbamate is an organic compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by the presence of a functional group with the general formula R2N−C(=S)−S−R. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Ethyl butyldithiocarbamate can be synthesized through the reaction of carbon disulfide with a primary or secondary amine in the presence of an electrophile. The reaction typically involves the following steps :

    Reaction of Carbon Disulfide with Amine: The amine reacts with carbon disulfide to form a dithiocarbamate salt. [ RNH_2 + CS_2 \rightarrow R(H)NCS_2H ]

    Formation of this compound: The dithiocarbamate salt is then reacted with an alkyl halide to form this compound. [ R_2NCS_2Na + R’X \rightarrow R_2NC(S)SR’ + NaX ]

Chemical Reactions Analysis

Ethyl butyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

    Oxidation: Oxidation of dithiocarbamates results in the formation of thiuram disulfides. [ 2R_2NCS_2^- \rightarrow [R_2NC(S)S]_2 + 2e^- ]

    Substitution: Dithiocarbamates can be S-alkylated to form alkyl dithiocarbamates. [ (CH_3)_2NCS_2Na + (CH_3O)_2SO_2 \rightarrow (CH_3)_2NC(S)SCH_3 + Na[CH_3OSO_3] ]

Scientific Research Applications

Ethyl butyldithiocarbamate has a wide range of applications in scientific research :

    Chemistry: It is used as a ligand for chelating metals and forming stable metal complexes.

    Biology: It has applications in enzyme inhibition and as a treatment for various diseases.

    Medicine: It is used in the development of anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: It is used as a vulcanization accelerator, froth flotation collector, and in the fabrication of metal chalcogenide thin-film solar cells.

Mechanism of Action

The mechanism of action of ethyl butyldithiocarbamate involves its ability to form stable complexes with transition metals due to its exceptional coordination properties . This chelating ability allows it to interact with various molecular targets and pathways, making it effective in applications such as enzyme inhibition and metal ion remediation.

Comparison with Similar Compounds

Ethyl butyldithiocarbamate is unique compared to other dithiocarbamates due to its specific alkyl groups. Similar compounds include :

  • Dimethyldithiocarbamate
  • Diethyldithiocarbamate
  • Zinc dithiocarbamate
  • Manganese dithiocarbamate

These compounds share similar chemical properties but differ in their specific applications and effectiveness in various fields.

Properties

IUPAC Name

ethyl N-butylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMRJSBTYSJRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204664
Record name Ethyl butyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56134-96-4
Record name Ethyl N-butylcarbamodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56134-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl butyldithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056134964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl butyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl butyldithiocarbamate
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